![molecular formula C13H13NOS B263499 N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263499.png)
N-[2-(2-thienyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-thienyl)ethyl]benzamide, also known as TEB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amides and has a molecular weight of 235.32 g/mol. TEB has shown promising results in various research fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
N-[2-(2-thienyl)ethyl]benzamide exerts its biological effects by binding to specific receptors or enzymes. For example, N-[2-(2-thienyl)ethyl]benzamide has been shown to bind to the 5-HT7 receptor and inhibit its activity, leading to the modulation of circadian rhythms. N-[2-(2-thienyl)ethyl]benzamide has also been shown to bind to the TRPV1 receptor and inhibit its activity, leading to the modulation of pain perception. Additionally, N-[2-(2-thienyl)ethyl]benzamide has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[2-(2-thienyl)ethyl]benzamide has been shown to have various biochemical and physiological effects. For example, N-[2-(2-thienyl)ethyl]benzamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. N-[2-(2-thienyl)ethyl]benzamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[2-(2-thienyl)ethyl]benzamide has been shown to modulate pain perception by inhibiting the activity of nociceptive neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-thienyl)ethyl]benzamide has several advantages for lab experiments. It has a high purity and stability, which makes it easy to handle and store. N-[2-(2-thienyl)ethyl]benzamide is also relatively inexpensive and readily available. However, N-[2-(2-thienyl)ethyl]benzamide has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-[2-(2-thienyl)ethyl]benzamide has a high melting point, which can make it difficult to dissolve in some organic solvents.
Orientations Futures
There are several future directions for the research of N-[2-(2-thienyl)ethyl]benzamide. One direction is to study the role of N-[2-(2-thienyl)ethyl]benzamide in the modulation of other biological processes, such as angiogenesis and neuroprotection. Another direction is to develop new analogs of N-[2-(2-thienyl)ethyl]benzamide with improved pharmacological properties. Additionally, further studies are needed to investigate the safety and toxicity of N-[2-(2-thienyl)ethyl]benzamide in vivo. Finally, N-[2-(2-thienyl)ethyl]benzamide could be used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and pain.
Méthodes De Synthèse
The synthesis of N-[2-(2-thienyl)ethyl]benzamide involves the reaction of 2-bromoethylthiophene with benzamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to give N-[2-(2-thienyl)ethyl]benzamide. The yield of this reaction is around 60-70%, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
N-[2-(2-thienyl)ethyl]benzamide has been extensively used in scientific research due to its unique properties. It has been shown to have anticancer, anti-inflammatory, and analgesic effects. N-[2-(2-thienyl)ethyl]benzamide has also been used as a tool to study the mechanism of action of various proteins and enzymes. For example, N-[2-(2-thienyl)ethyl]benzamide has been used to study the role of the 5-HT7 receptor in the regulation of circadian rhythms. Additionally, N-[2-(2-thienyl)ethyl]benzamide has been used to study the role of the TRPV1 receptor in the modulation of pain perception.
Propriétés
Nom du produit |
N-[2-(2-thienyl)ethyl]benzamide |
|---|---|
Formule moléculaire |
C13H13NOS |
Poids moléculaire |
231.32 g/mol |
Nom IUPAC |
N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H13NOS/c15-13(11-5-2-1-3-6-11)14-9-8-12-7-4-10-16-12/h1-7,10H,8-9H2,(H,14,15) |
Clé InChI |
UOTIVHIGQMWNKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CC=CS2 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



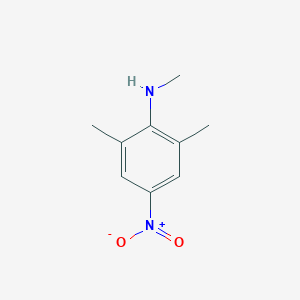
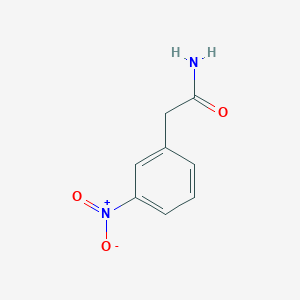
![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)
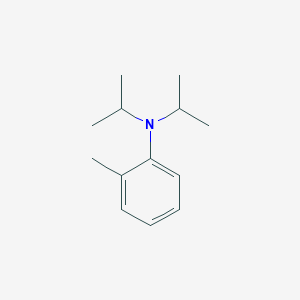
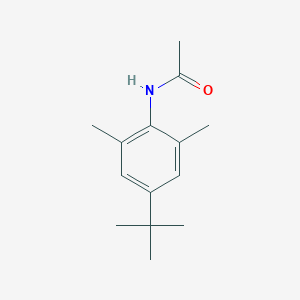

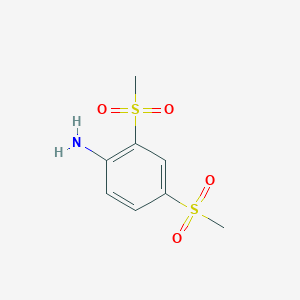


![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)

![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)

